molecular formula C11H12FN3O4S2 B2555109 2-[methyl(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride CAS No. 2094654-43-8

2-[methyl(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride

Cat. No. B2555109
CAS RN: 2094654-43-8
M. Wt: 333.35
InChI Key: WKADUJIVRLQFTM-UHFFFAOYSA-N
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Description

2-[methyl(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride, also known as Methylsulfonylphenylfluorone (MSPF), is a chemical compound that has been widely used in scientific research. It is a fluorescent probe that is commonly used to detect metal ions in biological systems. MSPF is a complex molecule that has several different applications, including its use as a metal ion chelator, an enzyme inhibitor, and a fluorescent probe.

Mechanism of Action

The mechanism of action of MSPF involves its ability to chelate metal ions. MSPF contains a sulfonamide group that can bind to metal ions, forming a complex that is fluorescent. The fluorescence of MSPF is quenched when it binds to metal ions, allowing for the detection of metal ions in biological systems. MSPF can also inhibit the activity of enzymes by binding to the active site of the enzyme and preventing substrate binding.
Biochemical and Physiological Effects
MSPF has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as carbonic anhydrase and urease. MSPF has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using MSPF in lab experiments include its ability to detect metal ions in biological systems, its ability to chelate metal ions, and its ability to inhibit the activity of enzymes. However, there are some limitations to using MSPF in lab experiments. MSPF is a complex molecule that requires a multi-step synthesis process, which can be time-consuming and expensive. Additionally, MSPF is sensitive to pH and temperature changes, which can affect its fluorescence.

Future Directions

There are several future directions for the use of MSPF in scientific research. One potential application is in the development of new therapies for diseases such as cancer and inflammation. MSPF has been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells, making it a promising candidate for drug development. Additionally, MSPF could be used in the development of new diagnostic tools for the detection of metal ions in biological systems. Finally, MSPF could be used in the development of new fluorescent probes for other biological molecules, such as proteins and nucleic acids.

Synthesis Methods

The synthesis of MSPF involves a multi-step process that starts with the reaction of 2-aminobenzenesulfonamide with 4-methyl-1H-pyrazole-3-carboxaldehyde to form 2-[methyl(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzenesulfonamide. This intermediate compound is then reacted with phosphoryl chloride to form 2-[methyl(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzenesulfonyl chloride. Finally, this compound is reacted with sodium fluoride to form MSPF.

Scientific Research Applications

MSPF has been widely used in scientific research due to its ability to detect metal ions in biological systems. It is commonly used as a fluorescent probe to detect the presence of metal ions such as zinc, copper, and iron. MSPF has also been used as a metal ion chelator and an enzyme inhibitor. It has been shown to inhibit the activity of enzymes such as carbonic anhydrase and urease.

properties

IUPAC Name

2-[methyl-(1-methylpyrazol-4-yl)sulfamoyl]benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O4S2/c1-14-8-9(7-13-14)15(2)21(18,19)11-6-4-3-5-10(11)20(12,16)17/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKADUJIVRLQFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N(C)S(=O)(=O)C2=CC=CC=C2S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[methyl(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride

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